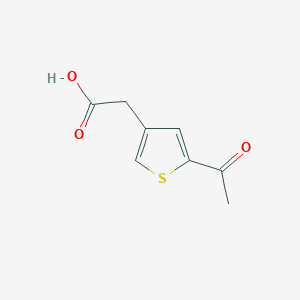

2-(5-Acetylthiophen-3-yl)acetic acid

Overview

Description

2-(5-Acetylthiophen-3-yl)acetic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetylthiophen-3-yl)acetic acid typically involves the functionalization of thiophene rings. One common method is the Friedel-Crafts acylation of thiophene, followed by subsequent reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of Lewis acids such as aluminum chloride as catalysts.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Acetylthiophen-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including 2-(5-Acetylthiophen-3-yl)acetic acid. In vitro tests have shown that compounds derived from this structure exhibit significant antibacterial activity against various pathogens. For example, derivatives synthesized from the acetylthiophene framework demonstrated enhanced potency compared to standard antibiotics like gentamicin against Pseudomonas aeruginosa and other bacterial strains .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 15 µg/mL |

| Thiophene derivative A | Escherichia coli | 10 µg/mL |

| Thiophene derivative B | Staphylococcus aureus | 20 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on human tumor cell lines. The results indicate that certain derivatives exhibit selective cytotoxicity, making them potential candidates for further development as anticancer agents .

Table 2: Cytotoxic Effects on Human Tumor Cell Lines

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 25 |

| Thiophene derivative C | MCF-7 (breast cancer) | 30 |

| Thiophene derivative D | A549 (lung cancer) | 20 |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful for synthesizing more complex molecules. For instance, it can be utilized in the preparation of thienylthiazole derivatives, which are known for their therapeutic properties against cardiovascular diseases .

Material Science

In material science, thiophene derivatives are being explored for their electronic properties. The incorporation of this compound into polymer matrices has shown promise in enhancing the conductivity and stability of organic electronic devices. These applications are particularly relevant in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of several thiophene derivatives synthesized from this compound. The research demonstrated that modifications to the thiophene structure could significantly enhance antibacterial activity, leading to the identification of new lead compounds for drug development .

Case Study 2: Cytotoxicity Profiling

Another significant study focused on the cytotoxic profiling of derivatives against various cancer cell lines. The findings revealed that specific substitutions on the thiophene ring could lead to increased selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 2-(5-Acetylthiophen-3-yl)acetic acid and its derivatives involves interactions with various molecular targets. In biological systems, these compounds may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

- Thiophene-2-carboxylic acid

- Thiophene-3-carboxylic acid

- 2-Acetylthiophene

Uniqueness

2-(5-Acetylthiophen-3-yl)acetic acid is unique due to the presence of both an acetyl group and an acetic acid moiety on the thiophene ring

Biological Activity

2-(5-Acetylthiophen-3-yl)acetic acid is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring substituted with an acetyl group and an acetic acid moiety. This unique structure is responsible for its diverse biological activities.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various thiophene derivatives demonstrated that certain compounds showed potent activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism of action appears to involve interaction with bacterial cell membranes, leading to disruption of cellular integrity .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 32 µg/mL |

| This compound | Staphylococcus aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The cytotoxic effects were measured using the IC50 value, indicating the concentration required to inhibit cell growth by 50% .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| NCI-H460 | 20 |

| SF-268 | 25 |

The proposed mechanism of action for the anticancer effects includes induction of apoptosis and cell cycle arrest. Studies suggest that the compound may modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway. Additionally, molecular docking studies indicate strong binding affinity to targets involved in cancer progression .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study synthesized several thiophene derivatives and evaluated their antimicrobial properties. Among them, this compound was highlighted for its superior activity against multidrug-resistant strains, emphasizing its potential as a lead compound for developing new antibiotics .

- Case Study on Anticancer Properties : In a comparative study, the effects of various thiophene derivatives on cancer cell lines were assessed. The results demonstrated that this compound exhibited significant cytotoxicity, supporting its role as a promising candidate for further development in cancer therapy .

Properties

IUPAC Name |

2-(5-acetylthiophen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-5(9)7-2-6(4-12-7)3-8(10)11/h2,4H,3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVYNWQVFSTJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362851 | |

| Record name | 2-(5-acetylthiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41908-06-9 | |

| Record name | 2-(5-acetylthiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.